molecular formula C24H25N3O4 B304764 N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide

N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide

Cat. No. B304764
M. Wt: 419.5 g/mol
InChI Key: NHPQYZVIXVNXBF-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide, also known as DMEQ-Tic, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis. N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide for lab experiments is its high selectivity towards cancer cells, which makes it a potent anti-tumor agent. Additionally, the compound has been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, one of the limitations of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide and its potential applications in other diseases. Furthermore, the compound can be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide in humans.

Synthesis Methods

N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde and isonicotinohydrazide in the presence of a catalyst to form N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has shown promise in the treatment of neurodegenerative disorders by protecting neurons from oxidative stress and reducing neuroinflammation.

properties

Product Name

N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(E)-[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-17-5-4-6-18(2)23(17)31-14-13-30-21-8-7-19(15-22(21)29-3)16-26-27-24(28)20-9-11-25-12-10-20/h4-12,15-16H,13-14H2,1-3H3,(H,27,28)/b26-16+

InChI Key

NHPQYZVIXVNXBF-WGOQTCKBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC

SMILES

CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC

Origin of Product

United States

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